Although the synthesis of 5-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine is not described in the provided papers, several papers detail the synthesis of related pyrazolo[3,4-c]pyridine derivatives. Common synthetic strategies involve the reaction of substituted pyrazoles with various cyclic or acyclic building blocks. For example, the reaction of 5-chloro-1-phenyl-3-pyridin-3-yl-1H-pyrazole-4-carbaldehyde with ethyl bromoacetate and sodium sulfide yields a 1-phenyl-3-pyridin-3-yl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid ethyl ester []. This highlights the versatility of pyrazole precursors in constructing diverse pyrazolo-fused heterocycles.
The provided papers offer structural insights into various pyrazolo[3,4-c]pyridine derivatives. For instance, in the crystal structure of 4-(4-Bromophenyl)-4,5,6,7-tetrahydro-3-methyl-6-oxo-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile ethanol solvate, the hydrogenated pyridinone ring adopts an envelope conformation []. Additionally, the dihedral angles between the substituted phenyl ring and the pyrazole ring offer insights into the conformational preferences of these molecules. This structural information is valuable for understanding structure-activity relationships and designing new derivatives with improved pharmacological profiles.
The provided papers showcase the reactivity of pyrazolo[3,4-c]pyridine derivatives in various chemical transformations. For instance, the synthesis of BI 894416 and BI 1342561, two potent and selective spleen tyrosine kinase (SYK) inhibitors, involves multiple steps, including the formation of pyrano-pyrazole intermediates []. These reactions demonstrate the potential of these compounds as versatile building blocks for synthesizing more complex molecules with desired biological activities.
While the mechanism of action for 5-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine is not specifically addressed, the provided papers shed light on the mechanisms of action of other pyrazolo[3,4-c]pyridine derivatives. For instance, YC-1, a benzylindazole derivative, acts as an allosteric stimulator of soluble guanylate cyclase (sGC), sensitizing the enzyme to gaseous ligands like carbon monoxide (CO) and nitric oxide (NO) []. This interaction leads to increased production of these gaseous monoxides by stimulating the expression of the inducible isoforms of heme oxygenase (HO-1) and NO synthase (iNOS) in vascular smooth muscle cells. Understanding these mechanisms is crucial for developing new therapeutic agents with specific targets and improved efficacy.
CAS No.: 119365-69-4
CAS No.: 2922-94-3
CAS No.: 21583-32-4
CAS No.:
CAS No.: 186825-39-8
CAS No.: 919005-14-4